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For Researchers, Scientists, and Drug Development Professionals

Introduction
ASN-001 is an orally bioavailable, non-steroidal small molecule that acts as a potent and

selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase

activity. This selective inhibition of androgen synthesis has positioned ASN-001 as a promising

therapeutic candidate for the treatment of androgen-dependent pathologies, most notably

metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a

comprehensive overview of the chemical properties, mechanism of action, and available clinical

data for ASN-001.

Chemical Structure and Properties
While a definitive primary publication detailing the structure elucidation of ASN-001 is not

readily available in the public domain, commercial vendors and chemical databases provide the

following structural information:

Chemical Structure:

(A 2D chemical structure image would be placed here. As I am a language model, I cannot

generate images directly. A placeholder description is provided below.)
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A 2D representation of the ASN-001 molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-

oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here,

showing the arrangement of its constituent atoms and bonds.

Chemical Identifiers:

Identifier Value

IUPAC Name

4-((6-fluoro-4-methyl-2-oxo-1,2-
dihydropyridin-3-yl)methyl)-N-(pyridin-2-
yl)thiazol-2-amine

CAS Number 1429329-63-4

| Molecular Formula | C16H13FN2OS |

Mechanism of Action and Signaling Pathway
ASN-001 exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of

CYP17A1, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic

functions: 17α-hydroxylase and 17,20-lyase. Both activities are crucial for the production of

androgens, such as testosterone.

The selective inhibition of the 17,20-lyase activity by ASN-001 is a significant advancement.

Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions,

ASN-001's targeted approach aims to reduce androgen production while potentially mitigating

the side effects associated with mineralocorticoid excess that can arise from broad inhibition of

the steroidogenesis pathway.[1] This selectivity may obviate the need for co-administration of

corticosteroids, a common requirement for non-selective inhibitors.

CYP17A1-Mediated Steroidogenesis Pathway
The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to

androgens and the specific point of inhibition by ASN-001.
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CYP17A1 Steroidogenesis Pathway and ASN-001 Inhibition.

Preclinical and Clinical Data
ASN-001 has undergone preclinical evaluation and has been investigated in a Phase 1/2

clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The

available data from these studies are summarized below.

Quantitative Data Summary
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Parameter Value
Study
Population/Conditi
ons

Source

Pharmacokinetics

(300 mg QD)

    Cmax 6.7 µM mCRPC patients [2]

    AUC 80 µM.h mCRPC patients [2]

    T1/2 21.5 h mCRPC patients [2]

Pharmacokinetics

(100 mg QD)

    Cmax 3.5 µM mCRPC patients [3]

    Ctrough 1.8 µM mCRPC patients [3]

    AUCτ 52 µM.h mCRPC patients [3]

Pharmacodynamics

    Testosterone

Reduction

Below quantifiable

limits

Abiraterone/Enzaluta

mide-naïve mCRPC

patients

[2]

    DHEA Reduction Up to 80% decrease

Abiraterone/Enzaluta

mide-naïve mCRPC

patients

[2]

Clinical Efficacy

    PSA Decline > 50%
Observed in 3 of 3

(100%)

Abiraterone/Enzaluta

mide-naïve mCRPC

patients at 300/400mg

[2]

    PSA Decline > 50%
Observed in 3 of 4

(75%)

Abiraterone/Enzaluta

mide-naïve mCRPC

patients at starting

doses of 300/400mg

[4]
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    Stable Disease Up to 18+ months

mCRPC patients with

prior Abiraterone and

Enzalutamide

exposure

[4]

Experimental Protocols
Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in

the public domain. However, based on the study's registration and published abstracts, the

following methodologies can be inferred.

Clinical Trial Design (NCT02349139)
The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate

the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral ASN-001 in

men with progressive mCRPC.

Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose.

Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a

focus on patients naïve to second-generation androgen receptor-targeted agents like

abiraterone and enzalutamide.

Pharmacokinetic Assessment
Blood samples were collected at predefined time points to determine the plasma

concentrations of ASN-001. Standard pharmacokinetic parameters such as Cmax (maximum

concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life)

were calculated using non-compartmental analysis.

Hypothetical Experimental Workflow for PK Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Asn-Ser
https://www.benchchem.com/product/b2857661?utm_src=pdf-body
https://www.benchchem.com/product/b2857661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2857661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection

Sample Analysis

Data Analysis

Patient Dosing (Oral ASN-001)

Serial Blood Draws

Plasma Preparation (Centrifugation)

Solid Phase or Liquid-Liquid Extraction

LC-MS/MS Quantification

Concentration-Time Profile Generation

Pharmacokinetic Parameter Calculation

Click to download full resolution via product page

Hypothetical Workflow for Pharmacokinetic Analysis.

Pharmacodynamic and Efficacy Assessments
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Biomarker Analysis: Serum levels of testosterone and dehydroepiandrosterone (DHEA) were

measured to assess the pharmacodynamic effect of ASN-001 on androgen synthesis. These

are typically measured using validated immunoassays or liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Efficacy Evaluation: Clinical efficacy was primarily assessed by monitoring prostate-specific

antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor

response according to RECIST criteria.

Conclusion
ASN-001 is a promising, orally active, and selective inhibitor of CYP17A1 lyase with

demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its

selective mechanism of action offers the potential for a favorable safety profile, notably the

avoidance of mineralocorticoid-related side effects and the need for concomitant steroid

administration. The available clinical data, though preliminary, show encouraging signs of

efficacy in terms of PSA response and disease stabilization. Further clinical development and

publication of more detailed preclinical and clinical data will be crucial to fully elucidate the

therapeutic potential of ASN-001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide: ASN-001, a Selective
CYP17A1 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2857661#what-is-the-chemical-structure-of-asn-001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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